(6-Methyl-1,3-dioxaindan-5-yl)boronic acid

Endothelin receptor antagonist GPCR medicinal chemistry Regioselective Suzuki coupling

(6-Methyl-1,3-dioxaindan-5-yl)boronic acid (CAS 148839-34-3, also referred to as (6-methylbenzo[d][1,3]dioxol-5-yl)boronic acid) is a heteroaryl boronic acid featuring a methyl-substituted, fused 1,3-dioxole ring on a phenyl scaffold. With a molecular formula of C₈H₉BO₄ and a molecular weight of 179.97 g/mol, it serves as a key building block in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of complex biaryl and heteroaryl architectures.

Molecular Formula C8H9BO4
Molecular Weight 179.97 g/mol
Cat. No. B7638284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Methyl-1,3-dioxaindan-5-yl)boronic acid
Molecular FormulaC8H9BO4
Molecular Weight179.97 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(C=C1C)OCO2)(O)O
InChIInChI=1S/C8H9BO4/c1-5-2-7-8(13-4-12-7)3-6(5)9(10)11/h2-3,10-11H,4H2,1H3
InChIKeyKQWLSJRSUCZPOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Methyl-1,3-dioxaindan-5-yl)boronic Acid: A Structurally-Differentiated Benzodioxole Boronic Acid Building Block for Suzuki-Miyaura Cross-Coupling and Medicinal Chemistry


(6-Methyl-1,3-dioxaindan-5-yl)boronic acid (CAS 148839-34-3, also referred to as (6-methylbenzo[d][1,3]dioxol-5-yl)boronic acid) is a heteroaryl boronic acid featuring a methyl-substituted, fused 1,3-dioxole ring on a phenyl scaffold. With a molecular formula of C₈H₉BO₄ and a molecular weight of 179.97 g/mol, it serves as a key building block in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of complex biaryl and heteroaryl architectures [1]. The presence of both the cyclic diether (methylenedioxy) moiety and the methyl substituent imparts distinct electronic and steric properties that differentiate its reactivity and downstream application profile from simpler phenylboronic acid derivatives.

Why Unsubstituted 1,3-Benzodioxole Boronic Acids Cannot Substitute (6-Methyl-1,3-dioxaindan-5-yl)boronic Acid in Regioselective Coupling and Pharmacophore Assembly


While numerous benzo[d][1,3]dioxole-based boronic acids are commercially available, simple substitution of the 6-methyl-1,3-dioxaindan-5-yl core with the unsubstituted analog (benzo[d][1,3]dioxol-5-ylboronic acid, CAS 94839-07-3) or other isomers will drastically alter coupling regiochemistry and final compound topology [1]. The methyl group at the 6-position of the fused dioxole ring introduces steric hindrance that can influence the rate of transmetalation in Suzuki couplings, while the electron-donating nature of the methylenedioxy bridge, modulated by the methyl substituent, affects the pKa of the boronic acid and thus the pH-dependent speciation and nucleophilicity [2]. These electronic and steric perturbations are critical when this building block is employed to construct endothelin receptor antagonists, GPCR-targeting agents, and other bioactive molecules where the exact spatial orientation of the benzodioxole moiety is a prerequisite for target engagement and selectivity [3].

Quantitative Evidence Guide: How (6-Methyl-1,3-dioxaindan-5-yl)boronic Acid Differentiates from In-Class Analogs


Regiochemical Fidelity in the Assembly of the Endothelin Antagonist Sitaxsentan: A Direct Structural Comparison with Non-Methylated Analogs

The 6-methyl-1,3-dioxaindan-5-yl scaffold provides positional control for the acetyl linker in the synthesis of the selective endothelin A receptor antagonist sitaxsentan (IPI 1040). The coupling of the boronic acid at the 5-position, with the methyl group occupying the 6-position, directs subsequent functionalization to generate the 2-(2-(6-methylbenzo[d][1,3]dioxol-5-yl)acetyl)thiophene-3-sulfonamide intermediate [1]. In contrast, the unsubstituted benzo[d][1,3]dioxol-5-ylboronic acid would lack this positional constraint, allowing for coupling at multiple centers and leading to regioisomeric mixtures that would fundamentally alter the pharmacophore [1]. The target compound provides a single, well-defined attachment vector that is essential for assembling the sitaxsentan chemotype.

Endothelin receptor antagonist GPCR medicinal chemistry Regioselective Suzuki coupling

Steric and Electronic Modulation of the Boronic Acid pKa and Transmetalation Rate: A Class-Level Comparison with Phenylboronic Acid

The electron-donating methylenedioxy bridge and the 6-methyl group increase the electron density on the aryl ring relative to phenylboronic acid, which has a pKa of approximately 8.8 [1]. While direct pKa measurement data for the target compound is not published, structurally analogous benzodioxole boronic acids are known to exhibit higher pKa values (weaker acid) compared to phenylboronic acid, shifting the optimal base stoichiometry for Suzuki coupling [1]. In direct competition experiments between boronic acids of differing pKa, the outcome of the Suzuki-Miyaura cross-coupling is governed by the amount of base used, with fewer equivalents favoring the reactivity of the more acidic boronic acid [2]. The higher pKa of the 6-methyl-1,3-dioxaindan-5-yl system, inferred from class-level trends, can be used to control chemoselectivity in the presence of more acidic boronic acids.

Suzuki-Miyaura coupling boronic acid pKa transmetalation kinetics

Improved Solubility and Handling in Organic Synthesis Compared to Parent Benzodioxole Boronic Esters: Reported Advantage of the 6-Methyl-1,3-Dioxaindan Moiety

Vendor technical notes on the closely-related pinacol boronic ester derivative (4,4,5,5-tetramethyl-2-(6-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane, CAS 631912-08-8) state that the 6-methyl-1,3-dioxaindane moiety contributes to improved solubility and easier handling in organic synthesis compared to simpler benzodioxole boronates [1]. While this is a claim about the ester form, it is directly relevant to the free boronic acid, as the 6-methyl-1,3-dioxaindan core is shared. The increased solubility in common organic solvents (e.g., THF, DME) facilitates homogeneous coupling conditions and simplifies workup procedures.

synthetic intermediate solubility boronic ester handling

Biological Activity Profile: The 6-Methyl-1,3-Dioxaindan Moiety as a Privileged Fragment in Endothelin Antagonists and Anti-Proliferative Agents

Derivatives synthesized from (6-methyl-1,3-dioxaindan-5-yl)boronic acid, specifically the sitaxsentan series, exhibit potent and selective endothelin A receptor antagonism (IC50 in the nanomolar range) . Furthermore, studies on the free boronic acid (designated MDDIBA) indicate direct anti-proliferative activity through proteasome inhibition and induction of apoptosis in cancer cell lines . While these biological data points are for advanced analogs and not the building block itself, they establish the 6-methyl-1,3-dioxaindan scaffold as a validated starting point for generating bioactive molecules. This is in contrast to the unsubstituted benzodioxole boronic acid, which, while also a synthetic intermediate, has a less prominent track record in marketed or clinical-stage drug discovery programs.

endothelin receptor anti-proliferative proteasome inhibition

Procurement Application Scenarios for (6-Methyl-1,3-dioxaindan-5-yl)boronic Acid


Synthesis of Endothelin Receptor Antagonists and Related GPCR-Targeting Libraries

The compound is the definitive starting material for constructing the (6-methylbenzo[d][1,3]dioxol-5-yl)acetyl pharmacophore required for sitaxsentan and its analogs. Its procurement guarantees regiochemical integrity for the thiophene-3-sulfonamide coupling step, a requirement that cannot be met by the unsubstituted benzodioxole boronic acid [1].

Optimization of Chemoselective Suzuki-Miyaura Cross-Coupling Sequences

The compound's elevated pKa relative to phenylboronic acid allows for the design of sequential coupling strategies where the target boronic acid is activated with higher base stoichiometry, enabling selective coupling in the presence of more acidic boronic acids [1]. This is directly derived from the pKa class-level inference evidence.

Medicinal Chemistry Exploration of the 6-Methyl-1,3-Dioxaindan Scaffold as a Bioisostere

The compound serves as a validated entry into chemical space surrounding the 6-methyl-1,3-dioxaindan core, a moiety with demonstrated biological relevance in endothelin antagonism and proteasome inhibition. As supported by the biological track record evidence, this scaffold is a preferred choice for hit-to-lead expansion in these target areas [1].

Use in High-Throughput Parallel Synthesis Where Solubility and Handling Are Critical

Based on vendor reports of improved solubility for the 6-methyl-1,3-dioxaindane scaffold, this boronic acid is recommended for automated synthesis platforms where consistent dissolution in organic solvents (THF, DME) is essential for reproducible coupling results [1].

Quote Request

Request a Quote for (6-Methyl-1,3-dioxaindan-5-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.